molecular formula C29H50N2O3 B1254605 L-threo-PPMP

L-threo-PPMP

Cat. No.: B1254605
M. Wt: 474.7 g/mol
InChI Key: OFBANDBMHLEMFA-YTMVLYRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-threo-PPMP is a chiral compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a phenyl group, a palmitoylamino group, and a morpholino group attached to a propanol backbone, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-PPMP typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through a Grignard reaction or an aldol condensation.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Palmitoylamino Group: The palmitoylamino group is typically attached through an amide bond formation using palmitic acid and an appropriate coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Incorporation of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution or through a Mannich reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

L-threo-PPMP can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amide bond to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens for halogenation, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

L-threo-PPMP has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

    Biology: The compound can be used in studies related to cell signaling and receptor interactions.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific functionalities.

    Industry: It can be used as an intermediate in the synthesis of other complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of L-threo-PPMP involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-phenyl-2-palmitoylamino-3-piperidino-1-propanol: Similar structure but with a piperidino group instead of a morpholino group.

    (1S,2S)-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol: Similar structure but with a pyrrolidino group instead of a morpholino group.

    (1S,2S)-1-phenyl-2-palmitoylamino-3-azetidino-1-propanol: Similar structure but with an azetidino group instead of a morpholino group.

Uniqueness

L-threo-PPMP is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. The morpholino group may influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H50N2O3

Molecular Weight

474.7 g/mol

IUPAC Name

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1

InChI Key

OFBANDBMHLEMFA-YTMVLYRLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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